Befotertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor, primarily developed for the treatment of non-small cell lung cancer, particularly in patients harboring the T790M mutation. It has gained attention for its potential to overcome resistance associated with earlier generations of epidermal growth factor receptor inhibitors. Befotertinib has been approved by the National Medical Products Administration in China as a therapeutic option for advanced or metastatic non-small cell lung cancer.
Befotertinib is classified as a synthetic organic compound and is categorized as an investigational drug. Its DrugBank accession number is DB18844, and it is also known by the synonyms D-0316 and Surmana® . The compound's chemical formula is , with a molecular weight of approximately 567.617 g/mol .
The synthesis of befotertinib involves several key steps that optimize its molecular structure for enhanced efficacy against specific mutations in the epidermal growth factor receptor. The compound was derived from osimertinib, with modifications including the substitution of a trifluoromethyl group for a methyl group on the indole nitrogen atom, which enhances its stability and effectiveness in vivo .
The synthetic route typically includes the following stages:
Befotertinib features a complex molecular structure characterized by several functional groups that contribute to its activity as a tyrosine kinase inhibitor. The structural representation can be summarized as follows:
The molecular structure contains multiple rotatable bonds (13), hydrogen bond acceptors (9), and donors (2), indicating flexibility that may influence its interaction with biological targets .
Befotertinib primarily acts through inhibition of the tyrosine kinase activity of the epidermal growth factor receptor. The mechanism involves binding to the ATP-binding site of the receptor, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Key reactions include:
Befotertinib functions by selectively inhibiting the mutated epidermal growth factor receptor associated with non-small cell lung cancer. Upon administration, it binds irreversibly to the receptor's active site, leading to:
Clinical studies have shown that befotertinib exhibits enhanced efficacy compared to earlier generation inhibitors, with improved progression-free survival rates in patients with T790M mutations .
Befotertinib is primarily utilized in clinical settings for treating non-small cell lung cancer patients who have developed resistance due to T790M mutations. Its application extends to:
The promising results from clinical trials indicate befotertinib's potential as a leading treatment option for advanced non-small cell lung cancer .
The evolution of EGFR kinase inhibitors emerged from the limitations of earlier generations. First-generation reversible inhibitors (gefitinib, erlotinib) initially showed efficacy against common activating mutations (exon 19 deletions, L858R) but were compromised by the T790M "gatekeeper" mutation in ~60% of resistant cases. This mutation enhances ATP-binding affinity (5–10-fold) and introduces steric hindrance in the kinase pocket [2] [9]. Second-generation covalent inhibitors (afatinib, dacomitinib) incorporated acrylamide warheads to target Cys797 irreversibly. However, their poor wild-type EGFR selectivity caused dose-limiting toxicities (e.g., rash, diarrhea) due to simultaneous inhibition of wild-type EGFR in healthy tissues [6] [9].
Third-generation inhibitors were engineered to address dual challenges:
Table 1: Evolution of EGFR TKIs and Limitations
Generation | Representative Drugs | Key Mutations Targeted | Resistance Mechanisms |
---|---|---|---|
First | Gefitinib, Erlotinib | del19, L858R | T790M (60%) |
Second | Afatinib, Dacomitinib | del19, L858R, T790M | Wild-type toxicity, C797S |
Third | Osimertinib, Befotertinib | T790M, del19, L858R | C797S, MET amplification |
Befotertinib shares a pyrimidine core with osimertinib but incorporates strategic modifications to enhance potency and mutant selectivity:
Table 2: Structural Comparison of Osimertinib vs. Befotertinib
Structural Feature | Osimertinib | Befotertinib | Functional Impact |
---|---|---|---|
Core Structure | Pyrimidine-indole | Pyrimidine-CF₃-indole | Enhanced hydrophobic fit |
C7 Side Chain | Methyl indole | Trifluoromethyl indole | Improved metabolic stability |
Tail Group | Morpholino-ether | Cyclopropyl-sulfonamide | Optimal back pocket occupancy |
Acrylamide Linker | Prop-2-enamide | Prop-2-enamide (optimized) | Balanced covalent kinetics |
Befotertinib’s binding involves multi-factorial interactions with mutant EGFR:
Selectivity for T790M mutants over wild-type EGFR was engineered through steric complementarity and electronic effects:
Table 3: Selectivity Profile of Befotertinib Against EGFR Mutants
EGFR Variant | IC₅₀ (nM) | Selectivity Ratio (vs. WT) | Key Binding Determinants |
---|---|---|---|
L858R/T790M | 0.15 | 42.7x | Covalent C797, H-bond M793 |
del19/T790M | 0.18 | 35.6x | Hydrophobic clamp occupancy |
Wild-Type | 6.40 | 1x | Steric clash with T790 |
L858R/T790M/C797S | 48.20 | 0.13x | Loss of covalent bonding |
Computational approaches validated befotertinib’s covalent mechanism:
Table 4: Computational Energy Contributions to Befotertinib Binding
Energy Component | Value (kcal/mol) | Contributing Residues | Simulation Method |
---|---|---|---|
ΔGᵦᵢₙd (MM/PBSA) | −50.6 | Met793, Leu718, Cys797 | 100 ns MD |
ΔGcₒᵥₐₗₑₙₜ (QM/MM) | −35.8 | Cys797-acrylamide adduct | Steered MD |
ΔGₕyₚₕob | −28.3 | Leu718, Val726, Met790 | MM/GBSA |
ΔGₕyₚₕob (CF₃) | −6.2 | Leu718, Ala743 | DFT B3LYP/6-31G* |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0